3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol , which reflects its structural features with precision. The name is derived from the propan-1-ol backbone, where:
- The hydroxyl (-OH) group occupies position 1.
- A 2-methylcyclopropyl substituent is attached to the same carbon (position 1).
- A methyl group (-CH₃) is located at position 2.
- An amino group (-NH₂) is positioned at carbon 3.
Synonymous designations for this compound include its CAS Registry Number (1560781-79-4) and the MDL identifier MFCD21131000 . While no additional trivial names are widely reported in the literature, supplier catalogs occasionally reference it by its full IUPAC name or CAS number for procurement purposes.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₈H₁₇NO , corresponding to a molecular weight of 143.23 g/mol . The structure integrates three key moieties:
- A propan-1-ol backbone ($$ \text{HO-CH₂-CH(CH₃)-CH₂-NH₂} $$).
- A 2-methylcyclopropyl group bonded to the hydroxyl-bearing carbon.
- A methyl branch on the central carbon of the propane chain.
The SMILES notation ($$ \text{OC(C1C(C)C1)C(C)CN} $$) provides a linear representation of the structure:
- O : Hydroxyl group at position 1.
- C(C1C(C)C1) : 2-methylcyclopropyl substituent on carbon 1.
- C(C) : Methyl group on carbon 2.
- CN : Amino group on carbon 3.
A three-dimensional rendering would show the cyclopropane ring adopting a strained planar geometry, while the hydroxyl and amino groups engage in hydrogen bonding.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-5-3-7(5)8(10)6(2)4-9/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
UHYOAZPGGHWQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Multi-Step Synthesis via Cyclopropyl Ketone Intermediate
One of the most documented approaches to synthesize amino alcohols with cyclopropyl substituents involves:
Formation of a cyclopropyl ketone intermediate : Starting from a substituted cyclopropane derivative such as 2-methylcyclopropyl ketone.
Alpha-functionalization and chain extension : Reacting the ketone with suitable reagents (e.g., chloroform under basic conditions) to introduce additional carbon atoms or functional groups.
Azide substitution and reduction : Conversion of intermediates to azides followed by reduction to the corresponding amine.
Hydroxyl group installation : Typically through reduction of carbonyl groups or via nucleophilic substitution on activated alcohol precursors.
This general strategy is exemplified in a patented method for related amino alcohols, such as 2-amino-2-(1-methyl-4-piperidyl)propan-1-ol, which shares mechanistic features with the target compound.
Example Process (Adapted):
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of cyclopropyl ketone with chloroform under base | Base: 1,8-diazabicycloundecene (DBU) or NaOH; Temp: -20 to 0 °C; Molar ratio ketone:chloroform = 1:2-5 | Formation of chloroform adduct intermediate |
| 2 | Treatment with sodium azide in alcohol solvent | Base: triethylamine or DIPEA; Temp: 0 to 50 °C; Molar ratio intermediate:NaN3:base = 1:1-3:1-5 | Azide-substituted intermediate |
| 3 | Reduction of azide to amine | Reducing agent: lithium aluminum hydride or red aluminum; Temp: 0-65 °C; Molar ratio intermediate:reducing agent = 1:3-5 | Formation of amino alcohol final product |
This sequence ensures the introduction of the amino group via azide substitution and reduction, while the hydroxyl group is preserved or introduced through reduction steps.
Cyclopropane Ring Construction via Carbene Addition
An alternative approach involves building the cyclopropyl ring onto a pre-formed amino alcohol backbone:
Carbene or carbenoid addition : Using reagents such as trimethylsilyl trifluoromethyl (TMSCF3) with sodium iodide initiator to generate difluorocyclopropane derivatives, which can be further functionalized.
Subsequent functional group transformations : Enzymatic or chemical methods to convert difluorocyclopropanes to the desired methyl-substituted cyclopropyl structures.
Though this method is more commonly applied to fluorinated cyclopropanes, it provides valuable insights into cyclopropane ring synthesis and functionalization.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Base-mediated chloroform addition + azide substitution + reduction | Straightforward, uses common reagents, scalable | Requires careful temperature control; handling azides requires safety measures | Moderate yields (~55% in related compounds) |
| Carbene addition for cyclopropane formation | Enables direct cyclopropane ring formation; applicable to fluorinated analogs | High selectivity possible; useful for complex cyclopropane derivatives | More complex reagents; less direct for non-fluorinated cyclopropanes |
| Enzymatic resolution and functionalization | High enantioselectivity; mild conditions | Requires enzyme availability and optimization | Limited substrate scope; longer process times |
Summary Table of Preparation Parameters for 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol
| Step | Reagents | Molar Ratios | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropyl ketone + chloroform + base | Base: DBU, NaOH, or organolithiums | Ketone:base = 1:1-5; Ketone:chloroform = 1:2-5 | -100 to 0 (depending on base) | Variable | Additives like trimethylchlorosilane may be needed |
| Azide substitution | Sodium azide + base (DIPEA, triethylamine) | Intermediate:NaN3:base = 1:1-3:1-5 | 0 to 50 | ~55 (related compounds) | Reaction time ~15 h |
| Azide reduction | Lithium aluminum hydride or red aluminum | Intermediate:reducing agent = 1:3-5 | 0 to 65 | High | Careful temperature control required |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of chiral compounds due to its unique stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclopropyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups and steric features. Below is a comparative analysis with analogous propanol derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Steric and Electronic Effects :
- The 2-methylcyclopropyl group in the target compound imposes significant steric constraints, unlike the linear propan-1-ol or isopropyl alcohol. This feature may reduce metabolic degradation in biological systems compared to less hindered analogs .
- The imidazole-containing analog (3-(1H-imidazol-5-yl)propan-1-ol) exhibits enhanced polarity and hydrogen-bonding capacity due to its aromatic ring, making it more water-soluble than the cyclopropane-bearing compound .
Synthetic Complexity: The synthesis of this compound likely requires multi-step processes involving cyclopropanation and amine protection, contrasting with simpler propanol derivatives produced via hydration of alkenes or fermentation . For example, 3-(1H-imidazol-5-yl)propan-1-ol is synthesized via imidazole alkylation under heated aqueous conditions .
In contrast, propan-1-ol and isopropyl alcohol are well-characterized for flammability and irritancy risks .
Biological Activity
3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol (CAS No. 1561605-06-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure
The molecular formula of this compound is . The compound features an amino group, a secondary alcohol, and a cyclopropyl moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives against Mycobacterium tuberculosis, certain structural modifications led to enhanced potency compared to standard treatments like isoniazid. For instance, derivatives with similar structural features showed minimum inhibitory concentrations (MIC) as low as 0.69 µg/mL against both replicating and non-replicating strains of Mtb .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the cyclopropyl group and the amino functionalization significantly influence the compound's binding affinity and biological activity. Compounds with larger or more complex substituents on the cyclopropyl ring generally exhibited improved activity against resistant bacterial strains. This suggests that the spatial arrangement of substituents plays a critical role in the interaction with biological targets .
Case Study 1: Efficacy Against Resistant Strains
A recent study focused on the efficacy of this compound against drug-resistant strains of Mtb. The compound was tested in vitro and demonstrated a selective index greater than 10, indicating a favorable safety profile while maintaining potent antibacterial activity. The study highlighted that certain analogs could effectively inhibit the growth of non-replicating persistent phenotypes, which are notoriously difficult to treat .
Case Study 2: Neuropharmacological Effects
Another area of investigation involved the neuropharmacological effects of this compound. Preclinical trials indicated potential anxiolytic properties when administered in rodent models. Behavioral assessments showed reduced anxiety-like behaviors in elevated plus-maze tests, suggesting that this compound may interact with GABAergic systems, although further studies are needed to elucidate the precise mechanisms .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃NO |
| CAS Number | 1561605-06-8 |
| Minimum Inhibitory Concentration | 0.69 µg/mL (against Mtb) |
| Selective Index | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
